molecular formula C18H17NO2 B180907 N-butyl-9-oxofluorene-4-carboxamide CAS No. 94004-49-6

N-butyl-9-oxofluorene-4-carboxamide

Katalognummer B180907
CAS-Nummer: 94004-49-6
Molekulargewicht: 279.3 g/mol
InChI-Schlüssel: NYTUUMMWWHZYCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-9-oxofluorene-4-carboxamide (BOF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BOF is a fluorescent compound that exhibits a unique emission spectrum, making it an ideal candidate for use in various analytical techniques. In

Wissenschaftliche Forschungsanwendungen

N-butyl-9-oxofluorene-4-carboxamide has various applications in scientific research, including its use as a fluorescent probe for the detection of metal ions such as copper and zinc. N-butyl-9-oxofluorene-4-carboxamide can also be used as a fluorescent probe for the detection of protein-ligand interactions. Additionally, N-butyl-9-oxofluorene-4-carboxamide has been used in the development of fluorescence-based biosensors for the detection of various analytes, including glucose and cholesterol.

Wirkmechanismus

The mechanism of action of N-butyl-9-oxofluorene-4-carboxamide involves its interaction with metal ions and proteins. N-butyl-9-oxofluorene-4-carboxamide exhibits a unique emission spectrum, which changes upon interaction with metal ions and proteins. This change in emission spectrum can be used to detect the presence of metal ions and proteins in various samples.
Biochemical and Physiological Effects:
N-butyl-9-oxofluorene-4-carboxamide has been shown to have minimal toxicity in vitro, making it an ideal candidate for use in various biological applications. Additionally, N-butyl-9-oxofluorene-4-carboxamide has been shown to have minimal interference with biological processes, making it an ideal candidate for use in various biological assays.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-butyl-9-oxofluorene-4-carboxamide in lab experiments include its high selectivity and sensitivity for the detection of metal ions and proteins. Additionally, N-butyl-9-oxofluorene-4-carboxamide exhibits a unique emission spectrum, making it an ideal candidate for use in various analytical techniques. The limitations of using N-butyl-9-oxofluorene-4-carboxamide in lab experiments include its susceptibility to photobleaching and its limited solubility in aqueous solutions.

Zukünftige Richtungen

For research on N-butyl-9-oxofluorene-4-carboxamide include the development of new synthetic methods, the exploration of new applications, and the development of new analytical techniques.

Synthesemethoden

N-butyl-9-oxofluorene-4-carboxamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of fluorene with butyryl chloride in the presence of a catalyst. The resulting product is then treated with ammonia to form N-butyl-9-oxofluorene-4-carboxamide. Other methods of synthesis include the use of N-alkylation and N-acylation reactions.

Eigenschaften

CAS-Nummer

94004-49-6

Produktname

N-butyl-9-oxofluorene-4-carboxamide

Molekularformel

C18H17NO2

Molekulargewicht

279.3 g/mol

IUPAC-Name

N-butyl-9-oxofluorene-4-carboxamide

InChI

InChI=1S/C18H17NO2/c1-2-3-11-19-18(21)15-10-6-9-14-16(15)12-7-4-5-8-13(12)17(14)20/h4-10H,2-3,11H2,1H3,(H,19,21)

InChI-Schlüssel

NYTUUMMWWHZYCD-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O

Kanonische SMILES

CCCCNC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.